molecular formula C11H16NO3P B11532359 Phosphinic acid, [(methyl)(formyl)amino]methyl(2-phenylethyl)-

Phosphinic acid, [(methyl)(formyl)amino]methyl(2-phenylethyl)-

Cat. No.: B11532359
M. Wt: 241.22 g/mol
InChI Key: DONHWDFKCVCKRP-UHFFFAOYSA-N
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Description

(N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID is a complex organic compound that features a phosphinic acid group attached to a phenylethyl moiety and an N-methylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylethylphosphinic acid with N-methylformamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phenylethyl derivatives.

Scientific Research Applications

(N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID exerts its effects involves interaction with specific molecular targets. The phosphinic acid group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The phenylethyl moiety may interact with biological receptors, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylphosphinic Acid: Lacks the N-methylformamido group.

    N-Methylformamide: Does not contain the phosphinic acid group.

    Dimethylphosphinic Acid: Similar phosphinic acid group but different alkyl substituents.

Uniqueness

(N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16NO3P

Molecular Weight

241.22 g/mol

IUPAC Name

[formyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid

InChI

InChI=1S/C11H16NO3P/c1-12(9-13)10-16(14,15)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,14,15)

InChI Key

DONHWDFKCVCKRP-UHFFFAOYSA-N

Canonical SMILES

CN(CP(=O)(CCC1=CC=CC=C1)O)C=O

Origin of Product

United States

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